

Gelsevirine: A Novel Pharmacological Tool for Investigating STING-Mediated Pyroptosis

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Compound of Interest

Compound Name: Gelsevirine

Cat. No.: B10830427

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a natural alkaloid extracted from *Gelsemium elegans* Benth., is emerging as a potent and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2][3][4] Recent studies have illuminated its therapeutic potential in mitigating inflammatory conditions by modulating STING-dependent cellular processes, including pyroptosis. Pyroptosis is a form of pro-inflammatory programmed cell death crucial in both infectious and sterile inflammatory diseases. The activation of the cGAS-STING pathway by cytosolic DNA is a key trigger for pyroptosis in various cell types.[5][6][7][8][9] **Gelsevirine's** ability to suppress STING activation presents a valuable pharmacological tool for dissecting the molecular mechanisms of STING-mediated pyroptosis and for the development of novel therapeutics targeting this pathway.

These application notes provide a comprehensive overview of **gelsevirine's** mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its use in studying STING-mediated pyroptosis.

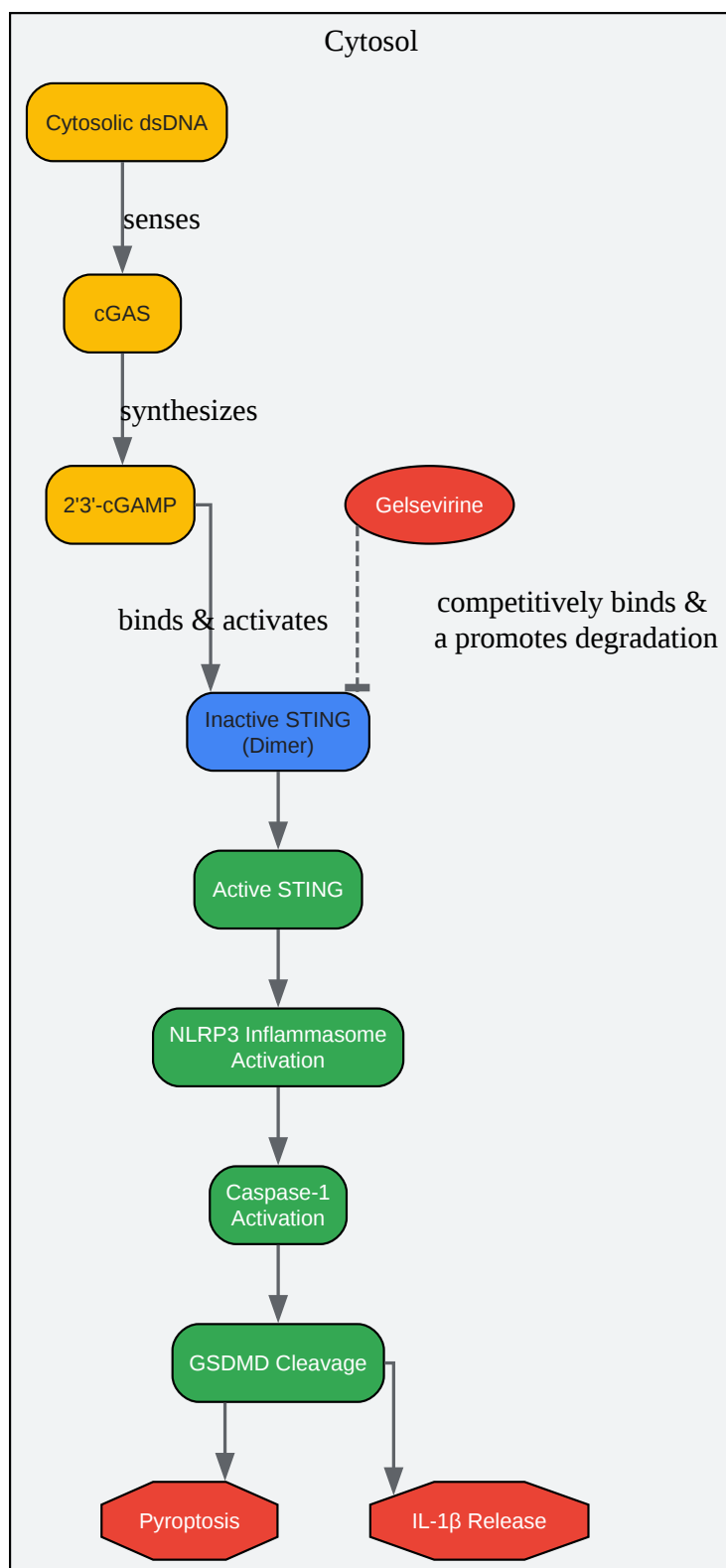
Mechanism of Action

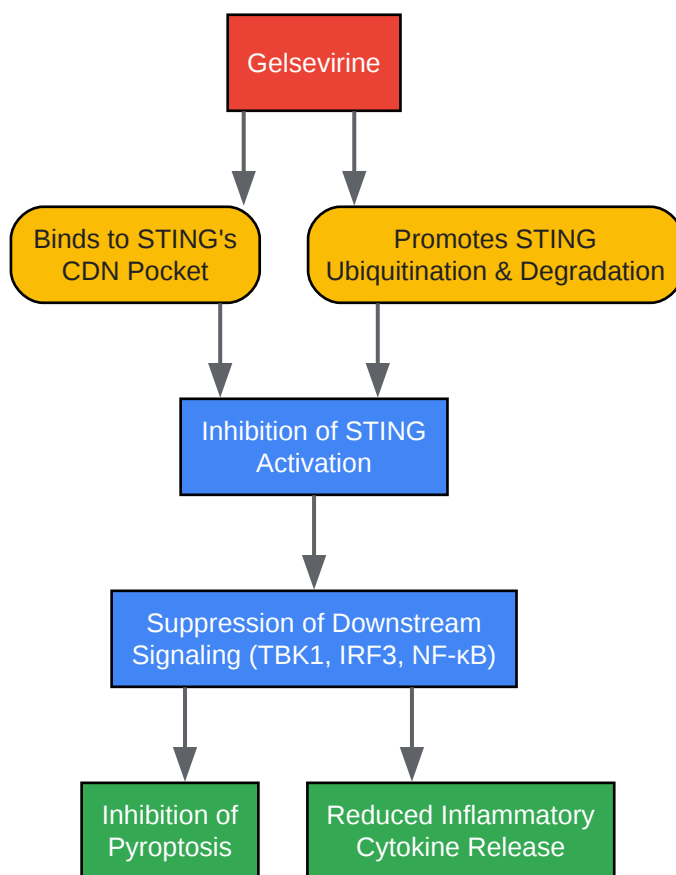
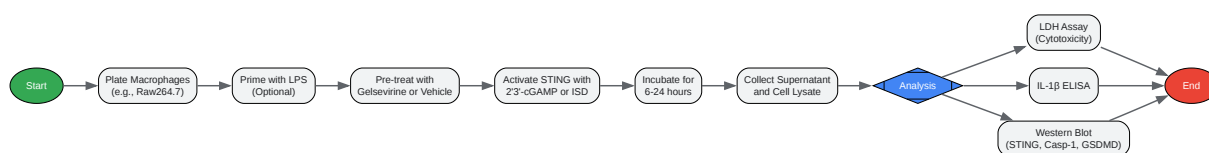
Gelsevirine exerts its inhibitory effect on the STING pathway through a dual mechanism:

- **Competitive Binding:** **Gelsevirine** competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[\[2\]](#)[\[3\]](#) This prevents the binding of the endogenous ligand 2'3'-cGAMP, thereby locking STING in an inactive conformation and inhibiting its dimerization and subsequent activation.[\[2\]](#)[\[3\]](#)
- **Promotion of Ubiquitination and Degradation:** **Gelsevirine** promotes the K48-linked ubiquitination of STING, likely by upregulating and recruiting the E3 ubiquitin ligase TRIM21.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This leads to the proteasomal degradation of STING, effectively reducing its cellular levels and dampening downstream signaling.[\[1\]](#)[\[2\]](#)

By inhibiting STING, **gelsevirine** effectively blocks the downstream signaling cascade that leads to the activation of the NLRP3 inflammasome, caspase-1 cleavage, and subsequent processing of gasdermin D (GSDMD), the executioner of pyroptosis.[\[8\]](#)[\[10\]](#) This ultimately results in the suppression of inflammatory cytokine release (e.g., IL-1 β) and pyroptotic cell death.[\[10\]](#)

Signaling Pathway of Gelsevirine in STING-Mediated Pyroptosis





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